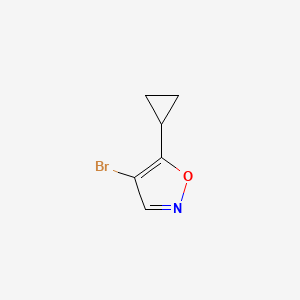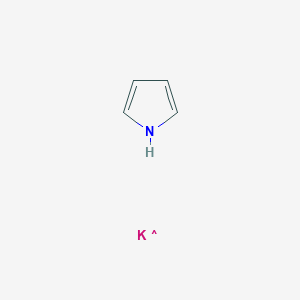
4-bromo-5-cyclopropyl-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-5-cyclopropyl-1,2-oxazole is a heterocyclic compound that features a five-membered isoxazole ring with a bromine atom at the fourth position and a cyclopropyl group at the fifth position. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-cyclopropyl-1,2-oxazole typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. One common method is the [3+2] cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature and can be completed within a few hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of microwave-assisted synthesis has been reported to improve reaction times and yields .
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-5-cyclopropyl-1,2-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The isoxazole ring can be oxidized to form oxazoles or other derivatives.
Reduction Reactions: The compound can be reduced to form isoxazolines or other reduced forms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted isoxazoles.
Oxidation Reactions: Products include oxazoles and other oxidized derivatives.
Reduction Reactions: Products include isoxazolines and other reduced forms.
Aplicaciones Científicas De Investigación
4-bromo-5-cyclopropyl-1,2-oxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-bromo-5-cyclopropyl-1,2-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-5-methylisoxazole: Similar structure but with a methyl group instead of a cyclopropyl group.
5-Cyclopropylisoxazole: Lacks the bromine atom at the fourth position.
4-Bromo-3,5-dimethylisoxazole: Contains additional methyl groups at the third and fifth positions.
Uniqueness
4-bromo-5-cyclopropyl-1,2-oxazole is unique due to the presence of both the bromine atom and the cyclopropyl group, which can impart distinct chemical and biological properties. The combination of these substituents can enhance the compound’s reactivity and potential biological activities compared to similar compounds.
Propiedades
Fórmula molecular |
C6H6BrNO |
|---|---|
Peso molecular |
188.02 g/mol |
Nombre IUPAC |
4-bromo-5-cyclopropyl-1,2-oxazole |
InChI |
InChI=1S/C6H6BrNO/c7-5-3-8-9-6(5)4-1-2-4/h3-4H,1-2H2 |
Clave InChI |
CZJSEMZMYVIVKD-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=C(C=NO2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,2-trifluoro-N-methyl-N-[(3-nitrophenyl)methyl]acetamide](/img/structure/B8284647.png)

![Benzyl (2S,3aS,7aS)-1-{(2S)-2-[(tert-butyloxycarbonyl)-amino]-propionyl}-octahydro-1H-indole-2-carboxylate](/img/structure/B8284662.png)








![3-(5,6-Dimethoxy-3-pyridinyl)-6-(4-morpholinyl)imidazo[1,2-a]pyridine](/img/structure/B8284742.png)
![[2-(2,5-Dichloro-pyrimidin-4-ylamino)-ethyl]-methanesulfonamide](/img/structure/B8284750.png)

